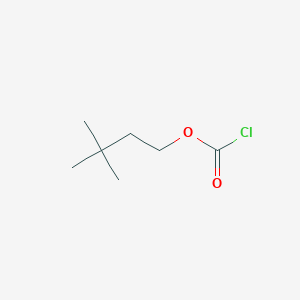
1H-1,4-Benzodiazepine, carbonic acid deriv. (ZCI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,4-Benzodiazepine, carbonic acid derivative (ZCI) is a compound belonging to the benzodiazepine family, which is known for its wide range of biological activities and therapeutic applications. Benzodiazepines are commonly used as tranquilizers, sedatives, and anticonvulsants. The carbonic acid derivative of 1H-1,4-benzodiazepine adds a unique functional group to the core structure, potentially enhancing its pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,4-benzodiazepine derivatives typically involves the formation of the benzodiazepine ring system through various cyclization reactions. One efficient method reported involves a one-pot synthesis via the carbonylative Sonogashira reaction and aza-Michael addition cyclocondensation . This method uses a Pd-catalyzed carbonylative coupling of iodobenzene with terminal alkynes to form 1,3-ynones, followed by cyclocondensation under mild conditions to yield the benzodiazepine derivative.
Industrial Production Methods: Industrial production of benzodiazepine derivatives often employs continuous flow synthesis platforms, which allow for the efficient and scalable production of these compounds. This method ensures high yields and consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1H-1,4-Benzodiazepine derivatives undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation or alkylation of the benzodiazepine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides.
Major Products: The major products formed from these reactions include various substituted benzodiazepine derivatives with altered pharmacological properties .
Aplicaciones Científicas De Investigación
1H-1,4-Benzodiazepine, carbonic acid derivative (ZCI) has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating anxiety, insomnia, and seizures.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1H-1,4-benzodiazepine derivatives involves binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The carbonic acid derivative may interact with additional molecular targets, potentially offering unique therapeutic benefits .
Comparación Con Compuestos Similares
Chlordiazepoxide: The first benzodiazepine discovered, used as a tranquilizer.
Uniqueness: 1H-1,4-Benzodiazepine, carbonic acid derivative (ZCI) stands out due to its unique functional group, which may enhance its pharmacological profile compared to other benzodiazepines. This derivative may offer improved efficacy, reduced side effects, or novel therapeutic applications .
Propiedades
Fórmula molecular |
C23H17ClN2O4 |
|---|---|
Peso molecular |
420.8 g/mol |
Nombre IUPAC |
(7-chloro-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl) phenyl carbonate |
InChI |
InChI=1S/C23H17ClN2O4/c1-26-19-13-12-16(24)14-18(19)20(15-8-4-2-5-9-15)25-21(22(26)27)30-23(28)29-17-10-6-3-7-11-17/h2-14,21H,1H3 |
Clave InChI |
ZNXDFWSVYDSSGC-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)OC(=O)OC3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-[3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide](/img/structure/B13845364.png)

![3a,6,7,9a-Tetrahydro-1,3,2-dioxathiolo[4,5-c]azocine-5(4H)-carboxylic Acid Phenylmethyl Ester 2-Oxide](/img/structure/B13845369.png)




![2-Thiophenesulfonamide,5-[(4-methylphenyl)sulfonyl]-](/img/structure/B13845401.png)



